6-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid
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Overview
Description
6-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid is a benzofuran derivative, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid typically involves the bromination of 2-methyl-2,3-dihydrobenzofuran followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of carboxylating reagents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
6-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
5-Bromo-2,3-dihydrobenzofuran: Another brominated benzofuran derivative with similar structural features.
6-Bromo-2-methylbenzo[d]thiazole: A related compound with a benzothiazole ring instead of a benzofuran ring.
Uniqueness: 6-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine and carboxylic acid functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H9BrO3 |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H9BrO3/c1-5-9(10(12)13)7-3-2-6(11)4-8(7)14-5/h2-5,9H,1H3,(H,12,13) |
InChI Key |
JJGHMVKYGBHMRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(O1)C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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